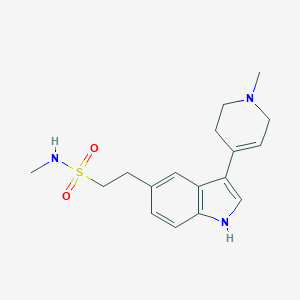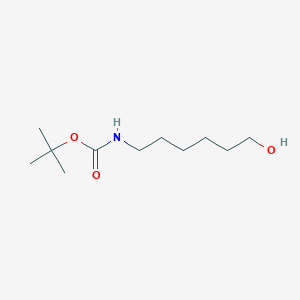
tert-Butyl N-(6-hydroxyhexyl)carbamate
Overview
Description
Mechanism of Action
Target of Action
Tert-Butyl N-(6-hydroxyhexyl)carbamate, also known as 6-(tert-Butoxycarbonylamino)-1-hexanol, is primarily used as a reactant in organic synthesis . The specific targets of this compound can vary depending on the context of its use. It’s important to note that this compound is often used as a protecting group for amines in organic synthesis .
Mode of Action
The compound acts as a protecting group for amines, specifically through the tert-butoxycarbonyl (Boc) group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection allows for selective reactions to occur on other parts of the molecule without affecting the amine group.
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reactions it is involved in. As a protecting group, it plays a crucial role in complex organic synthesis processes, including peptide synthesis . By protecting the amine group, it allows for selective reactions on other functional groups in the molecule, thereby enabling the synthesis of complex organic compounds .
Pharmacokinetics
Its physical properties such as its melting point (37-41°c) and boiling point (3338±250 °C) have been reported .
Result of Action
The primary result of the action of this compound is the protection of amine groups during organic synthesis . This allows for selective reactions to occur on other parts of the molecule, facilitating the synthesis of complex organic compounds.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the addition of the Boc group to amines requires the presence of a base such as sodium hydroxide . Furthermore, the removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Analysis
Biochemical Properties
It is known to be used as a reactant in the synthesis of Hsp90 fluorescent probes and 1-Guanidino-7-aminoheptane (GC7) analogs . These compounds are involved in various biochemical reactions and interact with several enzymes, proteins, and other biomolecules .
Cellular Effects
The compounds synthesized using this chemical as a reactant, such as Hsp90 fluorescent probes and GC7 analogs, have been shown to influence cell function .
Molecular Mechanism
It is known to be involved in the synthesis of Hsp90 fluorescent probes and GC7 analogs . These compounds exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to be used as a reactant in the synthesis of various biochemical compounds .
Dosage Effects in Animal Models
The effects of tert-Butyl N-(6-hydroxyhexyl)carbamate at different dosages in animal models have not been studied. The compounds synthesized using this chemical as a reactant, such as Hsp90 fluorescent probes and GC7 analogs, have been studied in animal models .
Metabolic Pathways
It is known to be used as a reactant in the synthesis of various biochemical compounds .
Transport and Distribution
It is known to be used as a reactant in the synthesis of various biochemical compounds .
Subcellular Localization
It is known to be used as a reactant in the synthesis of various biochemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(6-hydroxyhexyl)carbamate typically involves the reaction of 6-amino-1-hexanol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(6-hydroxyhexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as tosyl chloride (TsCl) or thionyl chloride (SOCl2) are used.
Major Products Formed:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-(6-hydroxyhexyl)carbamate is used as a building block in the synthesis of complex organic molecules. It serves as a protecting group for amines in peptide synthesis .
Biology: In biological research, this compound is used to synthesize fluorescent probes for studying protein interactions and cellular processes .
Medicine: In medicinal chemistry, this compound is used to develop inhibitors for enzymes such as deoxyhypusine synthase, which is involved in the post-translational modification of proteins .
Industry: In the chemical industry, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
- tert-Butyl N-(6-aminohexyl)carbamate
- tert-Butyl N-(6-hydroxyhexyl)carbamate
- tert-Butyl N-(6-bromohexyl)carbamate
Comparison: this compound is unique due to its hydroxyl functional group, which allows for further chemical modifications. In contrast, tert-Butyl N-(6-aminohexyl)carbamate has an amino group, making it more reactive in nucleophilic substitution reactions. tert-Butyl N-(6-bromohexyl)carbamate contains a bromine atom, which can be used for cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl N-(6-hydroxyhexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9-13/h13H,4-9H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLPJHZUTLGFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399904 | |
| Record name | tert-Butyl N-(6-hydroxyhexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75937-12-1 | |
| Record name | tert-Butyl N-(6-hydroxyhexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(6-hydroxyhexyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol](/img/structure/B28114.png)
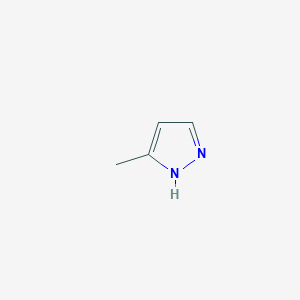
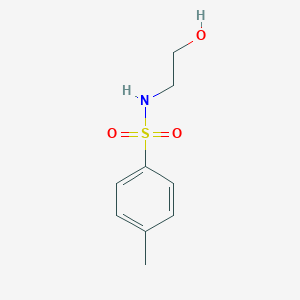

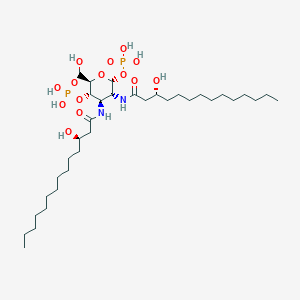
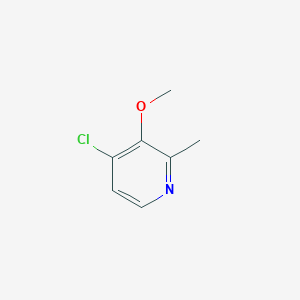
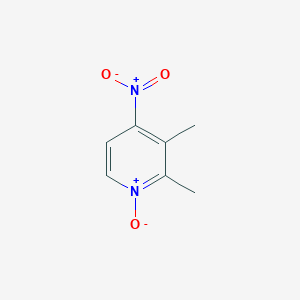

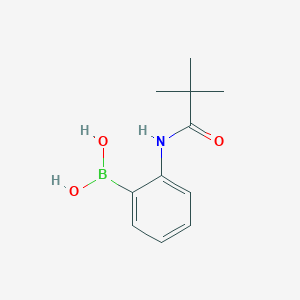
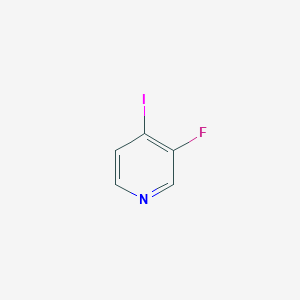


![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)
